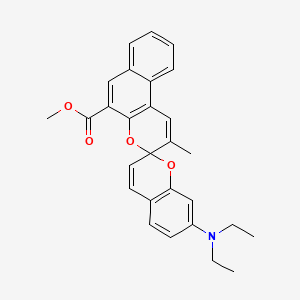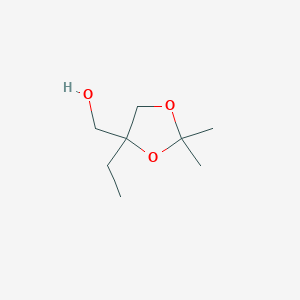
(4-Ethyl-2,2-dimethyl-1,3-dioxolan-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethyl-2,2-dimethyl-1,3-dioxolan-4-yl)methanol is an organic compound belonging to the class of dioxolanes It is characterized by a dioxolane ring substituted with an ethyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethyl-2,2-dimethyl-1,3-dioxolan-4-yl)methanol typically involves the reaction of ethyl-substituted dioxolane precursors with formaldehyde and a suitable reducing agent. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the dioxolane ring.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. The process may include steps such as distillation and crystallization to purify the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or sulfonates are employed under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted dioxolane derivatives.
Scientific Research Applications
(4-Ethyl-2,2-dimethyl-1,3-dioxolan-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and solvents.
Mechanism of Action
The mechanism of action of (4-Ethyl-2,2-dimethyl-1,3-dioxolan-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol: Similar structure but lacks the ethyl group.
(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol: Similar structure with an ethanol group instead of methanol.
Uniqueness: (4-Ethyl-2,2-dimethyl-1,3-dioxolan-4-yl)methanol is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. This structural variation can lead to different applications and functionalities compared to its analogs.
Properties
CAS No. |
55117-22-1 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
(4-ethyl-2,2-dimethyl-1,3-dioxolan-4-yl)methanol |
InChI |
InChI=1S/C8H16O3/c1-4-8(5-9)6-10-7(2,3)11-8/h9H,4-6H2,1-3H3 |
InChI Key |
PJSXQKSTNJBJSL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC(O1)(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


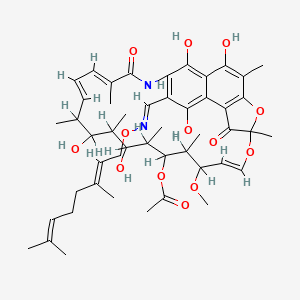
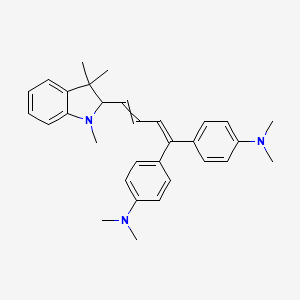
![4-[(2,2-Dimethylpropanoyl)oxy]-3-nitrobenzoic acid](/img/structure/B14637705.png)
![1-{1-[(2-Bromophenyl)sulfanyl]pentan-2-yl}pyridin-2(1H)-imine](/img/structure/B14637715.png)

![2-{[3-(2,5-Dimethoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14637729.png)
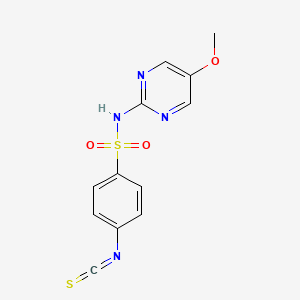
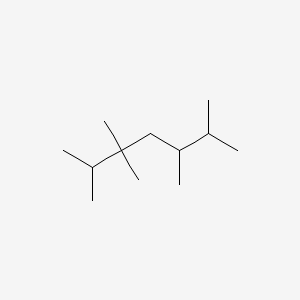
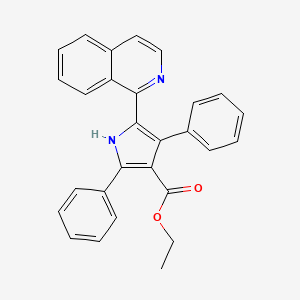
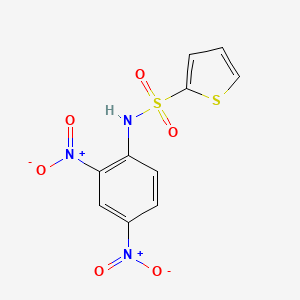
![1-Nitro-2-[(prop-2-en-1-yl)sulfanyl]benzene](/img/structure/B14637748.png)
![4-Nitro-N-[3-(octylsulfanyl)propyl]benzamide](/img/structure/B14637750.png)
![2-Methyl-5-[(2R,5S)-2-methyl-5-(propan-2-yl)oxolan-2-yl]furan](/img/structure/B14637754.png)
